2-Bromo-4-chloro-1-nitrobenzene

Organic Synthesis Medicinal Chemistry Cross-Coupling

2-Bromo-4-chloro-1-nitrobenzene (CAS 63860-31-1) is a strategic aromatic building block with orthogonal reactivity: the more labile C-Br bond enables selective Suzuki-Miyaura cross-coupling while preserving the C-Cl bond for subsequent SNAr or further metal-catalyzed coupling. This programmed, chemoselective functionalization is unattainable with simpler dichloro or dibromo analogs. Ideal for convergent medicinal chemistry library synthesis, agrochemical intermediate production, and advanced material science requiring precise, non-symmetrical substitution patterns. Consistent batch quality for route scouting and scale-up.

Molecular Formula C6H3BrClNO2
Molecular Weight 236.45 g/mol
CAS No. 63860-31-1
Cat. No. B1277871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-1-nitrobenzene
CAS63860-31-1
Molecular FormulaC6H3BrClNO2
Molecular Weight236.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]
InChIInChI=1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
InChIKeyVFMAPIFSXMBTQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-1-nitrobenzene (CAS 63860-31-1) for Strategic Intermediate Procurement


2-Bromo-4-chloro-1-nitrobenzene (CAS 63860-31-1) is a polysubstituted aromatic compound characterized by bromine at the 2-position, chlorine at the 4-position, and a nitro group at the 1-position on the benzene ring [1]. With a molecular formula of C6H3BrClNO2 and a molecular weight of 236.45 g/mol, it exists as a crystalline solid with a melting point of 49–50°C and a density of 1.827 g/cm³ . This compound is a versatile intermediate in organic synthesis, prized for its orthogonal reactivity profile, which enables sequential and selective chemical transformations in complex molecule construction .

The Strategic Advantage of 2-Bromo-4-chloro-1-nitrobenzene's Orthogonal Reactivity


Generic substitution with other halogenated nitrobenzenes is not feasible due to the unique and sequential reactivity profile of 2-Bromo-4-chloro-1-nitrobenzene. Its value proposition lies in the orthogonal reactivity of its two distinct halogen substituents: the bromine and chlorine atoms. The presence of a strong electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr), but the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for programmed, chemoselective transformations. For instance, the more reactive C-Br bond can be selectively engaged in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) while leaving the C-Cl bond intact for a subsequent SNAr or further metal-catalyzed coupling [1]. This level of control is unattainable with simpler dichloro or dibromo analogs, making this compound a strategic building block for convergent synthetic routes where functional group installation order is critical .

Quantitative Differentiation of 2-Bromo-4-chloro-1-nitrobenzene: Reactivity, Physical Properties, and Orthogonal Selectivity


Orthogonal Reactivity Advantage in Sequential Pd-Catalyzed Cross-Coupling and SNAr

The ortho-substituted bromine atom in 2-Bromo-4-chloro-1-nitrobenzene is significantly more reactive in oxidative addition with Pd(0) catalysts compared to the para-substituted chlorine atom. This is a class-level inference based on the established reactivity scale for aryl halides in Suzuki-Miyaura coupling: Ar-I > Ar-Br > Ar-Cl [1][2]. This difference enables the selective functionalization of the bromine site via cross-coupling, while the chlorine atom remains inert and available for a subsequent, orthogonal transformation, such as a nucleophilic aromatic substitution (SNAr) or a second, more challenging cross-coupling. This programmed reactivity is not possible with symmetric dihalo analogs like 2,4-dichloronitrobenzene.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Activation for Nucleophilic Aromatic Substitution (SNAr) by Strong Electron-Withdrawing Group

The para-positioned chlorine atom in 2-Bromo-4-chloro-1-nitrobenzene is strongly activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group, which is located ortho to the bromine and meta to the chlorine [1]. This activation is a class-level inference that places this compound in a higher reactivity tier compared to chloronitrobenzenes lacking the additional bromine substituent, which can further influence the electronic properties of the ring [2].

Organic Synthesis Reaction Mechanisms SNAr

Physical State and Storage Profile: A Crystalline Solid with a Moderate Melting Point

2-Bromo-4-chloro-1-nitrobenzene is a crystalline solid at ambient temperature with a melting point of 49–50°C . This physical state offers advantages in handling, weighing, and storage stability compared to low-melting-point analogs or liquids. In comparison, 2,4-Dichloronitrobenzene has a lower melting point of 33–34°C, making it more prone to forming a liquid or semi-solid mass under typical ambient conditions, which can complicate accurate dispensing and increase the risk of spillage [1].

Chemical Procurement Material Handling Process Chemistry

High-Impact Application Scenarios for 2-Bromo-4-chloro-1-nitrobenzene


Medicinal Chemistry: Synthesis of Diversified Biaryl Pharmacophores via Sequential Cross-Coupling and SNAr

In medicinal chemistry programs, the ability to introduce molecular diversity around a central aromatic core is paramount. 2-Bromo-4-chloro-1-nitrobenzene serves as an ideal scaffold for this purpose. A typical sequence involves first selectively coupling the more reactive aryl bromide with a boronic acid partner via a Suzuki-Miyaura reaction, installing a first vector of diversity . The remaining aryl chloride, activated by the nitro group for SNAr, is then displaced with a diverse set of amines, alkoxides, or thiols, introducing a second vector of diversity. This sequential, orthogonal functionalization strategy is highly efficient for generating libraries of drug-like molecules and is well-documented in the synthesis of pharmaceutical intermediates [1][2].

Agrochemical Research: Construction of Advanced Herbicide and Fungicide Intermediates

The selective reactivity of 2-Bromo-4-chloro-1-nitrobenzene is also valuable in the agrochemical industry. The compound's ability to undergo chemoselective transformations allows for the precise construction of complex, highly substituted aromatic systems found in modern herbicides and fungicides [2]. The nitro group can be reduced to an amine at a late stage, providing a third point of diversification or a handle for further functionalization, such as amide bond formation or diazotization. This multi-step utility streamlines the synthesis of active ingredients that require a specific, non-symmetrical substitution pattern on the benzene ring [1].

Materials Science: Development of Functionalized π-Conjugated Systems and Ligands

The orthogonal reactivity of 2-Bromo-4-chloro-1-nitrobenzene makes it a powerful building block for the synthesis of specialized ligands and π-conjugated materials. For instance, the bromine can be used to install an extended π-system via cross-coupling, while the chlorine can be used to attach a solubilizing group or a metal-coordinating moiety. This stepwise assembly is critical for achieving the desired electronic and structural properties in materials for organic electronics or catalysis [1].

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